1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol is an organic compound with the molecular formula C12H15FO. It is characterized by the presence of a cyclopropyl group and a fluorinated phenyl ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol typically involves the reaction of cyclopropylmagnesium bromide with 3-fluoro-5-methylbenzaldehyde, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanone.
Reduction: Formation of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The cyclopropyl group and fluorinated phenyl ring contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(3-fluoro-5-methoxyphenyl)ethanol
- 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanone
- 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethane
Uniqueness
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol is unique due to the presence of both a cyclopropyl group and a fluorinated phenyl ring, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-5-10(7-11(13)6-8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSMEALMXCEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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